1-benzyl-N-(2,4-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-N~4~-(2,4-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a benzyl group, a difluorophenyl group, and a pyrazolopyridine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-BENZYL-N~4~-(2,4-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent attachment of the benzyl and difluorophenyl groups. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Scientific Research Applications
1-BENZYL-N~4~-(2,4-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as those with different substituents on the benzyl or difluorophenyl groups. What sets 1-BENZYL-N~4~-(2,4-DIFLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of substituents, which may confer distinct biological or chemical properties . Other similar compounds include various indole and thiazole derivatives, which also exhibit a range of biological activities .
Properties
Molecular Formula |
C22H18F2N4O |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-benzyl-N-(2,4-difluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18F2N4O/c1-13-10-17(22(29)26-19-9-8-16(23)11-18(19)24)20-14(2)27-28(21(20)25-13)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,26,29) |
InChI Key |
WFMSTLJEGCHWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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